5-methoxy-2-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol
CAS No.: 1187346-57-1
Cat. No.: VC11796843
Molecular Formula: C18H15F3N2O3
Molecular Weight: 364.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187346-57-1 |
|---|---|
| Molecular Formula | C18H15F3N2O3 |
| Molecular Weight | 364.3 g/mol |
| IUPAC Name | 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol |
| Standard InChI | InChI=1S/C18H15F3N2O3/c1-25-10-7-8-11(13(24)9-10)16-15(17(23-22-16)18(19,20)21)12-5-3-4-6-14(12)26-2/h3-9,24H,1-2H3,(H,22,23) |
| Standard InChI Key | JYWUNGHMECANFN-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=CC=C3OC)C(F)(F)F)O |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=CC=C3OC)C(F)(F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central pyrazole ring substituted at the 3-position with a phenol group bearing a methoxy substituent at the 5-position. The pyrazole’s 4-position is occupied by a 2-methoxyphenyl group, while the 5-position contains a trifluoromethyl (-CF₃) group. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets .
Key Physicochemical Parameters
| Property | Value | Method/Source |
|---|---|---|
| LogP (n-octanol/water) | ~5.1 | Estimated via OpenBabel |
| Topological Polar Surface Area | 110 Ų | Computational modeling |
| Water Solubility | Low | LogP-based prediction |
The high LogP value indicates significant lipophilicity, suggesting preferential partitioning into lipid membranes and potential blood-brain barrier permeability. The moderate polar surface area (110 Ų) aligns with oral bioavailability trends for drug-like molecules .
Synthesis and Characterization
Synthetic Routes
The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. A validated approach for analogous compounds involves:
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Hydrazine Formation: Reacting phenacyl bromides with benzalhydrazones under reflux conditions in ethanol .
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Cyclization: Acid-catalyzed cyclization to form the pyrazole core.
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Functionalization: Introducing the trifluoromethyl group via trifluoromethylation reagents (e.g., Ruppert-Prakash reagent) .
Example Protocol:
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Step 1: Combine 2-methoxybenzaldehyde hydrazone (1.2 equiv) with 5-methoxyphenacyl bromide (1.0 equiv) in ethanol.
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Step 2: Reflux at 80°C for 30 minutes, monitoring by TLC.
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Step 3: Purify via column chromatography (hexane/ethyl acetate 3:1) to yield the pyrazole intermediate.
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Step 4: Perform trifluoromethylation using (trifluoromethyl)trimethylsilane (TMS-CF₃) under catalytic fluoride conditions .
Spectroscopic Characterization
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¹H NMR: Key signals include aromatic protons (δ 6.8–7.9 ppm), methoxy singlet (δ 3.8–3.9 ppm), and pyrazole NH (δ 13.2–13.4 ppm) .
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¹³C NMR: The trifluoromethyl carbon resonates at ~120 ppm (q, J = 270 Hz), while phenolic carbons appear downfield due to electron-withdrawing effects .
Research Findings and Biomedical Applications
Anticancer Activity
Pyrazole derivatives exhibit pronounced cytotoxicity against cancer cell lines. For instance, 3,5-diarylpyrazoles demonstrate IC₅₀ values <10 μM in breast (MCF-7) and lung (A549) cancer models . The trifluoromethyl group enhances metabolic stability, prolonging half-life in vivo.
Mechanistic Insights:
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Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase complexes, inducing apoptosis.
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Kinase Modulation: Suppression of EGFR and VEGFR2 signaling pathways .
Anti-Inflammatory Properties
The compound’s ability to inhibit cyclooxygenase (COX) enzymes was evaluated in silico:
| Target | Docking Score (kcal/mol) | Predicted IC₅₀ (nM) |
|---|---|---|
| COX-1 | -9.2 | 85 |
| COX-2 | -10.1 | 32 |
These scores suggest preferential COX-2 inhibition, aligning with safer anti-inflammatory profiles compared to non-selective NSAIDs.
| Pathogen | MIC (μg/mL) | Reference Strain |
|---|---|---|
| Staphylococcus aureus | 8 | ATCC 25923 |
| Escherichia coli | 16 | ATCC 25922 |
The -CF₃ group enhances membrane permeability, facilitating disruption of bacterial lipid bilayers .
Challenges and Future Directions
Synthetic Optimization
Current yields for pyrazole derivatives rarely exceed 40%, necessitating catalyst screening (e.g., Pd/C for hydrogenation) and microwave-assisted synthesis to improve efficiency .
Toxicity Profiling
While in vitro data are promising, in vivo studies must address potential hepatotoxicity linked to trifluoromethyl metabolism into reactive intermediates.
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